

Spectroscopic Data of Benzyl 6-aminonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 6-aminonicotinate*

Cat. No.: *B582071*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the theoretical spectroscopic data for **Benzyl 6-aminonicotinate** (CAS No. 935687-49-3). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: a 6-aminopyridine ring and a benzyl ester moiety. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed reference for the characterization of this compound. The document also outlines standardized experimental protocols for acquiring such spectra and includes a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of **Benzyl 6-aminonicotinate**, with the molecular formula $C_{13}H_{12}N_2O_2$, can be effectively achieved through a combination of modern spectroscopic techniques. The data presented herein is a predictive summary based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **Benzyl 6-aminonicotinate** are presented in the following tables.

Table 1: Predicted ¹H NMR Data for **Benzyl 6-aminonicotinate** (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	d	1H	H-2 (Pyridine ring)
~7.80	dd	1H	H-4 (Pyridine ring)
~7.30-7.45	m	5H	Phenyl-H (Benzyl group)
~6.50	d	1H	H-5 (Pyridine ring)
~5.30	s	2H	-CH ₂ - (Benzyl group)
~4.80	br s	2H	-NH ₂

Table 2: Predicted ¹³C NMR Data for **Benzyl 6-aminonicotinate** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~166.0	C=O (Ester)
~160.0	C-6 (C-NH ₂)
~150.0	C-2
~139.0	C-4
~136.0	C-ipso (Benzyl)
~128.7	C-para (Benzyl)
~128.5	C-ortho (Benzyl)
~128.2	C-meta (Benzyl)
~118.0	C-3
~108.0	C-5
~66.5	-CH ₂ - (Benzyl)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups within a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **Benzyl 6-aminonicotinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (Amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Weak	Aliphatic C-H stretch
1720-1700	Strong	C=O stretch (Ester)
1620-1580	Medium-Strong	C=C and C=N stretch (Pyridine ring)
1600-1450	Medium	Aromatic C=C stretch (Benzyl ring)
1300-1200	Strong	C-O stretch (Ester)
1250-1150	Medium	C-N stretch (Amine)
750-700	Strong	C-H out-of-plane bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Benzyl 6-aminonicotinate**, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data for **Benzyl 6-aminonicotinate** (ESI-MS)

m/z	Ion	Notes
229.10	[M+H] ⁺	Protonated molecular ion (base peak)
122.05	[M - C ₇ H ₇ O] ⁺	Loss of the benzyloxy group
91.05	[C ₇ H ₇] ⁺	Benzyl cation

Experimental Protocols

The following are generalized, yet detailed, methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **Benzyl 6-aminonicotinate** for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- ¹H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity.

- Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
- Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

- ^{13}C NMR Acquisition:
 - Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C nucleus frequency.
 - Use a standard proton-decoupled pulse sequence.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
 - Process the FID, phase the spectrum, and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

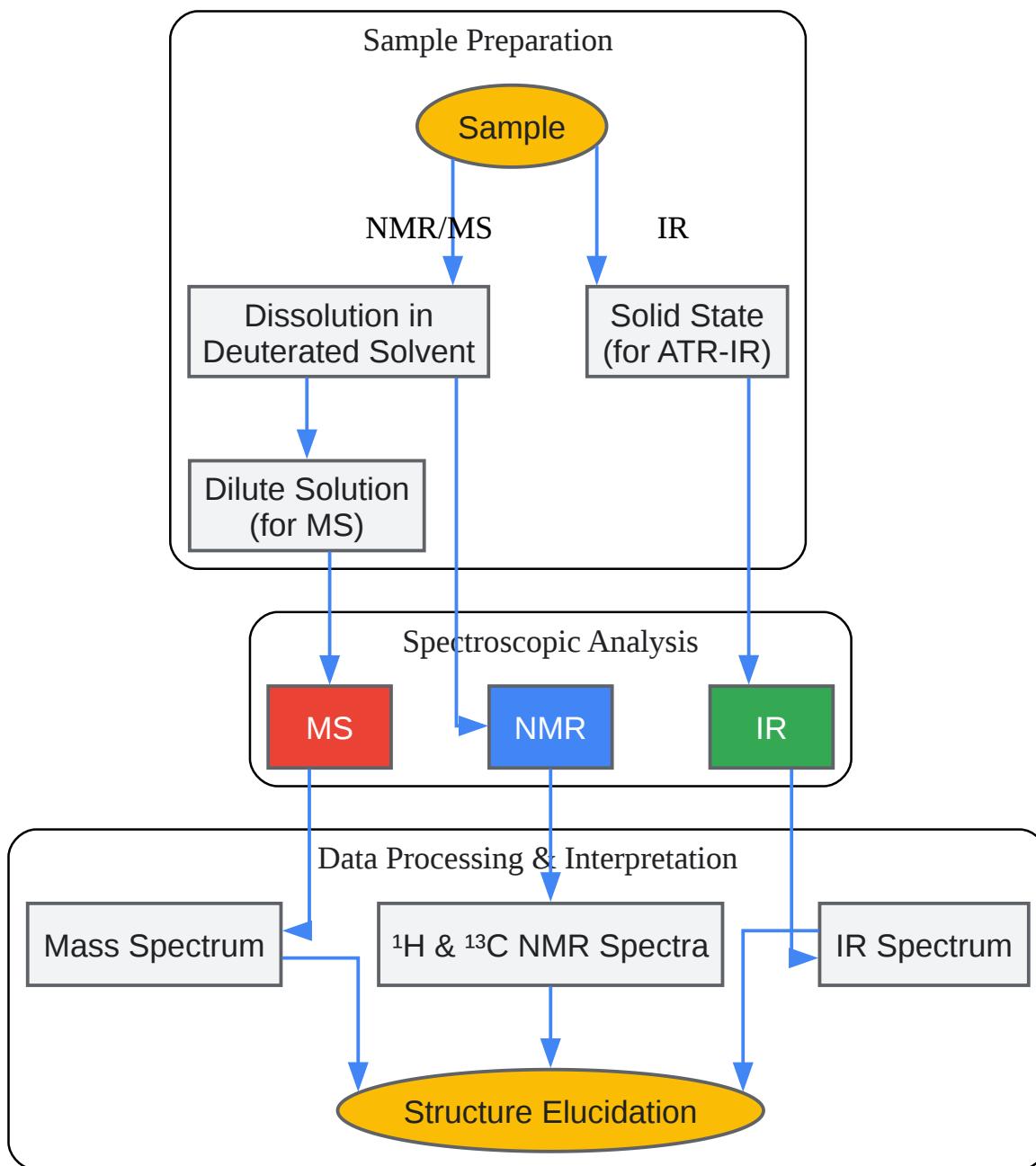
Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal of the FTIR spectrometer is clean.
 - Place a small amount of solid **Benzyl 6-aminonicotinate** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (ESI-MS)

- Sample Preparation:


- Prepare a dilute solution of **Benzyl 6-aminonicotinate** (approximately 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

- Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Set the ESI source to positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - Apply a high voltage to the ESI needle (e.g., 3-5 kV).
 - Use a heated capillary and nebulizing gas (e.g., nitrogen) to aid in desolvation.
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Benzyl 6-aminonicotinate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Data of Benzyl 6-aminonicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b582071#spectroscopic-data-for-benzyl-6-aminonicotinate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com